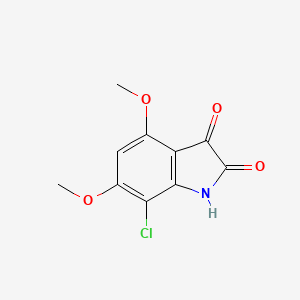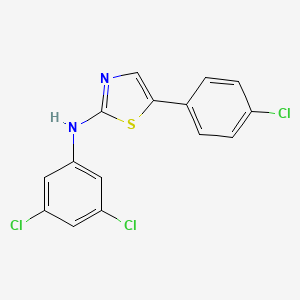
5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorophenyl groups attached to the thiazole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-chlorophenacyl bromide can react with thiourea to form the thiazole ring.
Substitution Reaction: The next step involves the introduction of the 3,5-dichlorophenyl group. This can be achieved through a nucleophilic substitution reaction where the amine group of the thiazole ring reacts with 3,5-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Temperature Control: Maintaining an optimal temperature to ensure complete reaction and minimize side products.
Catalysts: Using catalysts to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Phenyl Derivatives: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between thiazole derivatives and biological targets. It may serve as a model compound for investigating the binding affinities and activities of thiazole-based drugs.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Molecular Targets and Pathways
Enzymes: The compound may target enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
5-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the 3,5-dichlorophenyl group, which may result in different chemical and biological properties.
N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine: Lacks the 4-chlorophenyl group, potentially altering its reactivity and activity.
Uniqueness
The presence of both 4-chlorophenyl and 3,5-dichlorophenyl groups in 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine makes it unique. These groups can influence the compound’s electronic properties, steric effects, and overall reactivity, distinguishing it from other thiazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-11(17)5-12(18)7-13/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDYAUCOZUTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2761200.png)
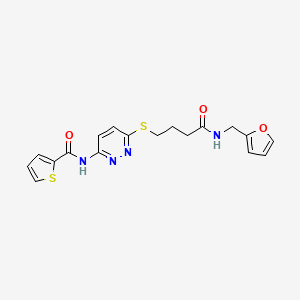

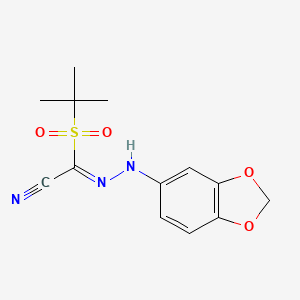
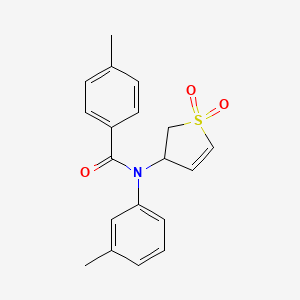
![1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2761208.png)
![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
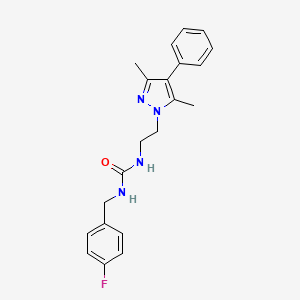
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

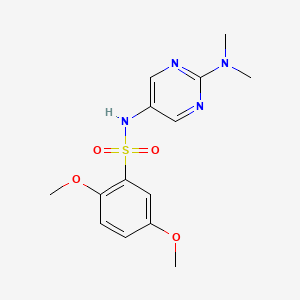
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)
